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Thioguanine (TN) -

Thioguanine (TN)

Catalog Number: EVT-1594148
CAS Number:
Molecular Formula: C5H7N5OS
Molecular Weight: 185.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thioguanine is derived from guanine through a process known as thiation, where sulfur replaces the oxygen in the guanine structure. It falls under the classification of antimetabolites and specifically as a purine analog. This classification is significant because it highlights its mechanism of action, which involves mimicking natural purines and disrupting nucleic acid synthesis.

Synthesis Analysis

Methods and Technical Details

Thioguanine can be synthesized through several methods, with one common approach involving the reaction of guanine with phosphorous pentasulfide. This thiation process introduces sulfur into the guanine structure, resulting in thioguanine.

A more refined method utilizes 2,9-diacetyl guanine or 2-acetyl guanine as starting materials. The synthesis involves mercaptoization with thiophosphoric anhydride in a pyridine solution, using organic amine salt catalysts such as pyridine hydrochloride. The reaction conditions are relatively mild, typically occurring at temperatures between 80°C to 120°C over several hours, yielding a recovery rate of over 75% .

Molecular Structure Analysis

Structure and Data

Thioguanine has a molecular formula of C₅H₆N₴O and a molecular weight of approximately 170.21 g/mol. Its structure consists of a purine ring system with a thiol group (-SH) replacing the oxo group (-O) found in guanine.

The structural representation can be summarized as follows:

  • Chemical Structure:
    • Purine base
    • Thiol group at position 6

Data

  • Molecular Weight: 170.21 g/mol
  • Melting Point: Approximately 160-162 °C
  • Solubility: Soluble in water and alcohols.
Chemical Reactions Analysis

Reactions and Technical Details

Thioguanine undergoes various chemical reactions typical for purine derivatives. It can participate in nucleophilic substitution reactions due to the presence of the thiol group. Additionally, it can be methylated or modified to create derivatives with enhanced therapeutic properties.

For example, recent studies have explored modifying thioguanine to create novel antibacterial agents by introducing it into pleuromutilin derivatives, which enhance their activity against drug-resistant bacteria .

Mechanism of Action

Process and Data

Thioguanine exerts its pharmacological effects primarily through its incorporation into DNA and RNA during nucleic acid synthesis. Once inside the cell, thioguanine is converted into its active metabolites, which mimic purines and disrupt normal DNA replication and repair processes.

This mechanism leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against certain types of cancer. The drug's efficacy is often influenced by the activity of the enzyme thiopurine methyltransferase, which can affect metabolism and toxicity levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH: Typically neutral (around pH 7)
  • Reactivity: Reacts with strong oxidizing agents; sensitive to moisture.

Relevant analyses reveal that thioguanine's interaction with proteins such as human serum albumin can be studied using fluorescence spectroscopy, providing insights into its pharmacokinetics .

Applications

Scientific Uses

Thioguanine is predominantly used in oncology for treating various cancers due to its ability to inhibit DNA synthesis. Its applications include:

  • Chemotherapy: Used in combination therapies for leukemia.
  • Research: Studied for potential applications in drug resistance mechanisms.
  • Drug Development: Modified forms are being explored for enhanced antibacterial properties against resistant strains .
Mechanistic Insights into Thioguanine Cytotoxicity

Molecular Mechanisms of DNA/RNA Incorporation Dynamics

Thioguanine (6-TG) exerts its cytotoxic effects primarily through metabolic activation and subsequent incorporation into nucleic acids. Following cellular uptake, 6-TG undergoes a multi-step enzymatic conversion: hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the formation of 6-thioguanosine monophosphate (TGMP), which is sequentially phosphorylated to 6-thioguanosine diphosphate (TGDP) and the active metabolite 6-thioguanosine triphosphate (TGTP). TGTP serves as a substrate for RNA polymerases and DNA polymerases, leading to incorporation into RNA and DNA as 6-thioguanosine (SG) and 6-thiodeoxyguanosine (SdG), respectively [1] [6].

  • DNA Misincorporation and Mismatch Repair: DNA-incorporated SdG base-pairs with cytosine during replication. However, spontaneous methylation by S-adenosylmethionine forms S⁶-methylthioguanine (S⁶mG), which mispairs with thymine instead of cytosine. This aberrant base pairing activates the mismatch repair (MMR) system. Persistent MMR attempts create futile repair cycles, generating DNA single/double-strand breaks, G₂/M cell cycle arrest, and apoptosis [6] [8].
  • RNA Disruption: Incorporation of SG into various RNA species (mRNA, tRNA, rRNA) disrupts RNA processing, translation fidelity, and ribosomal function. This impairs global protein synthesis and contributes to cellular stress [1] [7].

Table 1: Dynamics of Thioguanine-Modified vs. Native Guanine Base Pairs

PropertyGuanine:Cytosine Pair6-Thioguanine:Cytosine PairBiological Consequence
Imino Proton Shift (ppm)~12.5-13.0~11.37 (Upfield shift ~1.13 ppm)Altered hydrogen bonding strength
Imino Proton Exchange RateLowHigh (Increased ~80-fold)Enhanced susceptibility to proton exchange
Base Pair Lifetime~10-15 ms~0.125-0.15 ms (Decreased ~80x)Markedly reduced stability
Melting Temp (ΔTm)-Decrease ~6°CReduced duplex stability
Major Groove GeometryStandard~10° opening towards major grooveAltered protein-DNA interaction surface

Table data synthesized from [1] [6]

Enzymatic Targets in Purine Nucleotide Biosynthesis

Beyond nucleic acid incorporation, thioguanine metabolites potently inhibit de novo purine biosynthesis through targeted enzyme inhibition:

  • Amidophosphoribosyl Transferase (ATase) Inhibition: 6-Thioinosine monophosphate (TIMP), an early metabolic intermediate derived from 6-TG, acts as a potent feedback inhibitor of ATase. ATase catalyzes the committed step in de novo purine synthesis: the conversion of phosphoribosylpyrophosphate (PRPP) and glutamine to phosphoribosylamine. TIMP binding mimics purine nucleotides like AMP and GMP, causing allosteric inhibition and starving cells of purine precursors essential for DNA/RNA synthesis [4] [10].
  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Thioguanine nucleotides, particularly TGMP and TGTP, inhibit IMPDH, the rate-limiting enzyme responsible for converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP) – the crucial step towards guanine nucleotide (GMP, GDP, GTP) synthesis. This depletion of guanine nucleotides further exacerbates the nucleotide pool imbalance [4] [10].
  • Metabolic Shunting and Pool Depletion: The accumulation of thioguanine nucleotides (TGMP, TGDP, TGTP) and methylated metabolites (e.g., methylthioinosine monophosphate, MeTIMP) diverts cellular resources (PRPP, ATP, glutamine) away from endogenous purine and pyrimidine synthesis. This creates a critical shortage of dGTP, dATP, and other essential nucleotides, particularly detrimental to rapidly proliferating cells like leukemic blasts or activated lymphocytes [2] [4] [10].

Table 2: Key Enzymatic Targets of Thioguanine Metabolites in Purine Biosynthesis

EnzymeRole in Purine PathwayThioguanine Metabolite InhibitorConsequence of Inhibition
Amidophosphoribosyl Transferase (ATase)Committed step: PRPP + Gln → Phosphoribosylamine + Glu6-Thioinosine monophosphate (TIMP)Blocks de novo purine synthesis initiation
Inosine Monophosphate Dehydrogenase (IMPDH)Rate-limiting step: IMP → XMP (towards GTP synthesis)TGMP, TGTPDepletes GTP/dGTP pools
PRPP UtilisationSubstrate for de novo and salvage pathwaysDiversion to TGMP/TIMP synthesisDepletes PRPP, limiting de novo synthesis
Glutamine UtilisationNitrogen donorIncreased demand for TG metabolismDepletes glutamine, affecting multiple pathways

Table data synthesized from [2] [4] [10]

Disruption of GTP-Binding Protein Signaling Pathways

A critical non-genotoxic mechanism of thioguanine cytotoxicity involves the disruption of small GTPase signaling, particularly Rac1 activation:

  • Rac1 Inactivation via 6-Thio-GTP: The active metabolite TGTP competitively binds to the GTP/GDP binding pocket of Rac1, a small Rho-family GTPase essential for T-cell activation, cytoskeletal reorganization, and survival signaling. Unlike endogenous GTP, TGTP forms a covalent disulfide adduct with cysteine residues within the Rac1 active site (notably Cys18 in human Rac1). This aberrant modification irreversibly locks Rac1 in an inactive state [3] [8].
  • Downstream Signaling Collapse: Inactive Rac1-TGTP fails to interact with its downstream effectors. Crucially, this prevents Rac1-mediated activation of:
  • p21-Activated Kinase (PAK) and Mitogen-Activated Protein Kinase (MAPK/MEK) pathways: Essential for mitogenic signals and proliferation.
  • NF-κB transcription factor: A master regulator of anti-apoptotic gene expression (e.g., Bcl-xL, XIAP).
  • Vav1 Exchange Factor: Creates a negative feedback loop, further suppressing Rac1 activation [3] [8].
  • Apoptosis Induction: The combined loss of pro-survival NF-κB signaling and cytoskeletal integrity triggers the mitochondrial pathway of apoptosis. This mechanism is particularly relevant in activated T-lymphocytes within inflammatory contexts like IBD, contributing to the immunosuppressive effect of 6-TG [3] [8].
  • Proteome-Wide GTP-Binding Protein Targeting: Beyond Rac1, orthogonal affinity profiling reveals SGTP binds with high affinity to multiple heterotrimeric G-protein α subunits (Gα) and other small GTPases (e.g., Ras, Rab family members). SGTP also binds cyclin-dependent kinases (CDKs), potentially perturbing cell cycle progression [3].

Table 3: Affinity of Thioguanine Metabolites for GTP-Binding Proteins

Protein ClassSpecific MembersRelative Binding Affinity (SGTP vs GTP)Functional Consequence
Small GTPase (Rho Family)Rac1Strong Preference for SGTPIrreversible inactivation, apoptosis induction
Heterotrimeric G ProteinsMultiple Gα subunits (e.g., Gαs, Gαi)Strong Preference for SGTPDisruption of GPCR signaling cascades
Cyclin-Dependent Kinases (CDKs)CDK1, CDK2, CDK4Significant BindingPotential perturbation of cell cycle checkpoints
Other Small GTPasesRas, Rab family membersVariesAltered vesicular trafficking, growth signaling

Table data synthesized from [3] [8]

Structural and Dynamic Perturbations in Modified DNA Duplexes

The incorporation of 6-thiodeoxyguanosine (SdG) into DNA induces subtle but significant local structural and dynamic changes that impact DNA-protein interactions:

  • Base Pairing and Hydrogen Bonding: SdG primarily adopts the keto tautomeric form (like dG) and forms canonical Watson-Crick base pairs with cytosine. However, the sulfur atom's larger size and lower electronegativity compared to oxygen weaken the hydrogen bonds within the SdG:C pair. Nuclear Magnetic Resonance (NMR) studies confirm an approximately 1.13 ppm upfield shift of the SdG imino proton resonance, indicating altered electronic environment and reduced hydrogen bond strength [1].
  • Base Pair Dynamics and Stability: The SdG:C base pair exhibits dramatically reduced stability compared to dG:C. Key evidence includes:
  • An ~80-fold decrease in base pair lifetime (from ~10-15 ms for dG:C to ~0.125-0.15 ms for SdG:C).
  • A significant increase in the exchange rate of the SdG imino proton with solvent water.
  • A measurable decrease (~6°C) in the melting temperature (Tm) of oligonucleotide duplexes containing SdG [1].
  • Local Structural Changes: Solution structures determined by NMR reveal that while the overall B-form DNA structure is maintained, the SdG:C base pair shows a modest opening (~10°) towards the major groove compared to a standard dG:C pair. This widening alters the local electrostatic potential and shape complementarity of the major groove [1] [6].
  • Impact on DNA-Protein Interactions: The combination of weakened hydrogen bonding, enhanced base pair flexibility ("wobble"), and altered major groove geometry at SdG sites disrupts the precise molecular recognition required for DNA-binding proteins. This includes:
  • Transcription Factors: Altered binding affinity and specificity.
  • DNA Repair Enzymes (MMR): Recognition of SdG (especially S⁶mG) as a lesion, initiating repair.
  • Epigenetic Regulators (e.g., DNMT1): Thioguanine incorporation promotes proteasomal degradation of DNMT1, contributing to DNA hypomethylation and potentially gene reactivation in leukemic cells [1] [6] [8].

The multifaceted mechanisms of thioguanine cytotoxicity – encompassing DNA/RNA incorporation-induced genomic instability, enzymatic inhibition of purine synthesis, GTPase signaling disruption, and altered nucleic acid structure/function – collectively underpin its therapeutic efficacy in malignancies and immunomodulation.

Properties

Product Name

Thioguanine (TN)

IUPAC Name

2-amino-3,7-dihydropurine-6-thione;hydrate

Molecular Formula

C5H7N5OS

Molecular Weight

185.21 g/mol

InChI

InChI=1S/C5H5N5S.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2

InChI Key

RRKKTSWGAZWFBM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N.O

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